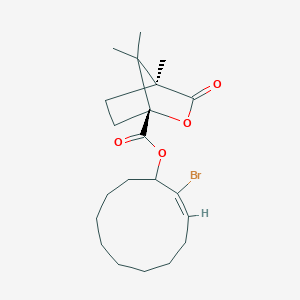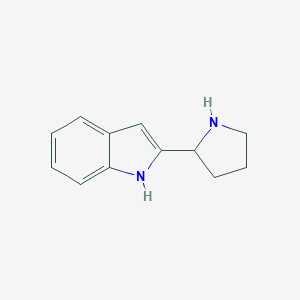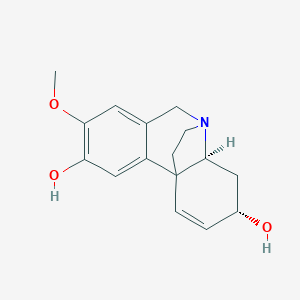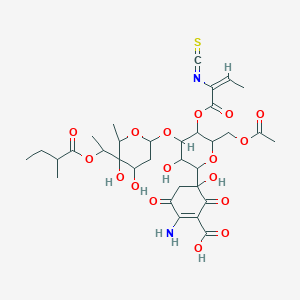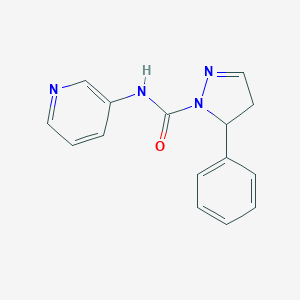
N,4-Diethoxy-N-ethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,4-Diethoxy-N-ethylaniline, also known as DEEA, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in water and has a pungent odor. DEEA is a member of the aniline family and is commonly used as a solvent, a catalyst, and a reagent in various chemical reactions.
作用机制
The mechanism of action of N,4-Diethoxy-N-ethylaniline is not well understood. It is believed to act as a nucleophile in various chemical reactions, such as the alkylation of amines and the formation of imines. N,4-Diethoxy-N-ethylaniline is also known to catalyze the hydrolysis of esters and amides.
生化和生理效应
N,4-Diethoxy-N-ethylaniline is not known to have any significant biochemical or physiological effects. It is considered to be a relatively safe chemical compound and is not known to be toxic to humans or animals.
实验室实验的优点和局限性
N,4-Diethoxy-N-ethylaniline has several advantages as a solvent, a catalyst, and a reagent in lab experiments. It is a relatively cheap and readily available chemical compound. It is also a good solvent for polar and nonpolar compounds and can be used in a wide range of chemical reactions. However, N,4-Diethoxy-N-ethylaniline has some limitations as well. It is not very stable and can decompose over time, especially in the presence of moisture. It is also not very reactive towards some chemical compounds, such as carboxylic acids and aldehydes.
未来方向
N,4-Diethoxy-N-ethylaniline has several potential future directions in scientific research. It can be used in the synthesis of new organic compounds with potential pharmaceutical or agrochemical applications. N,4-Diethoxy-N-ethylaniline can also be used in the production of new surfactants with improved properties. Additionally, N,4-Diethoxy-N-ethylaniline can be used in the development of new catalysts for various chemical reactions. Further research is needed to explore the full potential of N,4-Diethoxy-N-ethylaniline in these areas.
Conclusion:
In conclusion, N,4-Diethoxy-N-ethylaniline is a widely used chemical compound in scientific research. It is used as a solvent, a catalyst, and a reagent in various chemical reactions. N,4-Diethoxy-N-ethylaniline has several advantages as a chemical compound, such as its low cost and wide availability. However, it also has some limitations, such as its instability and limited reactivity towards some chemical compounds. Further research is needed to explore the full potential of N,4-Diethoxy-N-ethylaniline in various scientific applications.
合成方法
N,4-Diethoxy-N-ethylaniline can be synthesized by reacting aniline with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction yields N,4-Diethoxy-N-ethylaniline and sodium sulfate as a byproduct. The purity of the product can be improved by distillation or recrystallization.
科学研究应用
N,4-Diethoxy-N-ethylaniline is widely used in scientific research as a solvent, a catalyst, and a reagent. It is commonly used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. N,4-Diethoxy-N-ethylaniline is also used in the production of surfactants, which are used in detergents, emulsifiers, and dispersants.
属性
CAS 编号 |
113103-68-7 |
|---|---|
产品名称 |
N,4-Diethoxy-N-ethylaniline |
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC 名称 |
N,4-diethoxy-N-ethylaniline |
InChI |
InChI=1S/C12H19NO2/c1-4-13(15-6-3)11-7-9-12(10-8-11)14-5-2/h7-10H,4-6H2,1-3H3 |
InChI 键 |
UNAHFYISZLJRFX-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=C(C=C1)OCC)OCC |
规范 SMILES |
CCN(C1=CC=C(C=C1)OCC)OCC |
同义词 |
Benzenamine, N,4-diethoxy-N-ethyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)


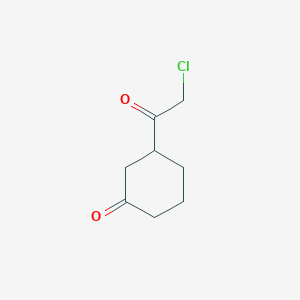

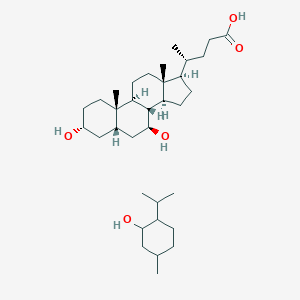
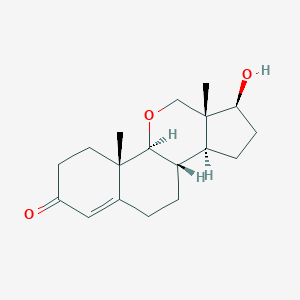
![4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B58476.png)
